![molecular formula C16H12N2O3 B5504826 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5504826.png)

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

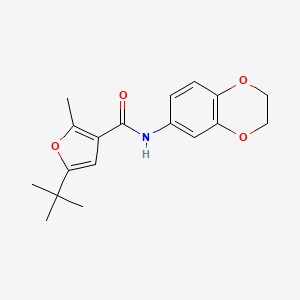

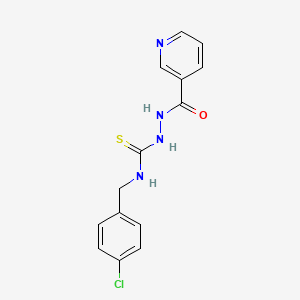

The synthesis of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide and related compounds involves multiple steps, including the reaction of hydrazino compounds with aldehydes and chloroacetylation of amino compounds. These processes lead to the formation of benzoxazole compounds and piperazinyl acetamides, respectively, which are crucial intermediates in synthesizing the target compound (Thomas et al., 2009); (Verma et al., 2017).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives and related compounds is confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques help elucidate the structural features critical for the compound's biological and chemical activities (Temiz‐Arpacı et al., 2005).

Chemical Reactions and Properties

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide and its analogs undergo various chemical reactions, including antimicrobial and anti-inflammatory activities. These activities are attributed to the structural features of the compounds, which interact with biological targets to exert their effects (Boddu et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, play a crucial role in their chemical behavior and potential applications. These properties are often assessed through computational and pharmacological evaluations, providing insights into the compounds' bioavailability and drug-likeness (Verma et al., 2017).

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Properties

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide derivatives have shown promising results in the realm of antimalarial and antiviral research. In a study by Fahim and Ismael (2021), specific derivatives, particularly those with a sulfonamide ring, demonstrated significant in vitro antimalarial activity with low cytotoxicity. Theoretical calculations and molecular docking studies further indicated the potential of these compounds in treating diseases like malaria and even COVID-19 (Fahim & Ismael, 2021).

Metabolic Studies

Research into the metabolic pathways of related compounds, such as caroxazone, has revealed insights into their metabolism in humans. Bernardi et al. (1979) identified various metabolites of caroxazone, providing a foundation for understanding the metabolic fate of similar compounds (Bernardi et al., 1979).

Molecular Structure Analysis

The molecular structure and properties of compounds similar to N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, such as caroxazone, have been extensively studied. Wouters, Evrard, and Durant (1994) analyzed the monoamine oxidase (MAO) inhibitory properties of caroxazone, contributing to our understanding of the molecular structure and its implications for biological activity (Wouters et al., 1994).

Antimicrobial Properties

Compounds bearing the benzoxazole structure have exhibited significant antimicrobial properties. Temiz‐Arpacı et al. (2005) synthesized benzoxazole derivatives that demonstrated a broad spectrum of activity against various bacterial and fungal strains, indicating potential applications in treating infections (Temiz‐Arpacı et al., 2005).

Anticancer Activity

Derivatives of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide have also shown potential in cancer treatment. Yurttaş et al. (2015) synthesized a series of compounds using a similar structure and found considerable anticancer activity against various cancer cell lines, suggesting their utility in cancer therapy (Yurttaş et al., 2015).

Agronomic Utility

Research by Macias et al. (2006) into compounds with a benzoxazin-3(4H)-one skeleton, similar to the compound , revealed their phytotoxic, antimicrobial, and insecticidal properties. These findings highlight the potential agronomic utility of such compounds in crop protection and management (Macias et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10(19)17-12-6-4-5-11(9-12)15-18-14-8-3-2-7-13(14)16(20)21-15/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBOJWUPSZFPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)

![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)

![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)

![1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)

![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)

![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)

![(3R*,4R*)-3-methyl-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504823.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)

![6-methoxy-3-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5504829.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5504841.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5504848.png)

![5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5504854.png)